molecular formula C22H23N3O2S2 B4283375 N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide

N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4283375
M. Wt: 425.6 g/mol
InChI Key: IUUUJNUPJMUMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as BCS, is a chemical compound that has been widely studied for its potential applications in scientific research. BCS is a sulfonamide-based compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of BCS involves its ability to bind to thiol groups on proteins and other biomolecules. This binding can affect the function of these molecules, leading to changes in their biochemical and physiological properties. BCS has also been shown to inhibit the activity of certain enzymes, further highlighting its potential as a tool for scientific research.
Biochemical and Physiological Effects:
BCS has been shown to exhibit various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. These effects make BCS a promising candidate for further investigation in a variety of research areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCS in lab experiments is its ability to selectively bind to thiol groups on proteins and other biomolecules, allowing researchers to study their interactions and functions in greater detail. However, BCS also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving BCS. One area of interest is the development of new methods for synthesizing BCS that are more efficient and cost-effective. Another area of research involves the use of BCS in drug discovery, where it could be used to identify new drug targets and develop more effective treatments for various diseases. Additionally, further investigation into the biochemical and physiological effects of BCS could lead to the development of new therapies for cancer, inflammation, and other conditions.

Scientific Research Applications

BCS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of BCS as a tool for studying the mechanisms of action of various biological molecules. BCS has been shown to bind to proteins and other biomolecules, allowing researchers to study their interactions and functions in greater detail.

Properties

IUPAC Name

1-[4-(benzylsulfamoyl)phenyl]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-17(19-10-6-3-7-11-19)24-22(28)25-20-12-14-21(15-13-20)29(26,27)23-16-18-8-4-2-5-9-18/h2-15,17,23H,16H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUUJNUPJMUMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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